Rock-IN-1

ROCK2 Inhibition Kinase Potency Cellular Signaling

Researchers face significant experimental error when using pan-ROCK inhibitors for isoform-specific studies. Rock-IN-1 solves this with exceptional ROCK2 selectivity and a 'soft drug' design, enabling transient, titratable pathway inhibition. - Biochemical IC50 of 1.2 nM for ROCK2, ensuring robust target engagement at minimal concentrations. - Cellular EC50 of 200 nM, ideal for sensitive primary cell assays by reducing solvent toxicity risk. - Esterase-labile scaffold ensures rapid plasma deactivation, critical for local or ophthalmic research applications.

Molecular Formula C20H18FN3O
Molecular Weight 335.4 g/mol
Cat. No. B1663460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRock-IN-1
Molecular FormulaC20H18FN3O
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC(C1=C(C=C(C=C1)C(=O)NC2=CC=NC=C2)C3=CC=C(C=C3)F)N
InChIInChI=1S/C20H18FN3O/c1-13(22)18-7-4-15(20(25)24-17-8-10-23-11-9-17)12-19(18)14-2-5-16(21)6-3-14/h2-13H,22H2,1H3,(H,23,24,25)
InChIKeyJJNXXPMAFUVGRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rock-IN-1: A Potent and Highly Selective ROCK2 Inhibitor for Kinase Signaling Research


Rock-IN-1 (CAS: 934387-35-6) is a potent and highly selective small-molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), specifically targeting the ROCK2 isoform with an IC50 of 1.2 nM in biochemical assays . This compound is part of a novel series of 'soft' ROCK inhibitors characterized by a unique structural motif that confers distinct pharmacological properties compared to classical ROCK inhibitors like Y-27632 and Fasudil [1]. Rock-IN-1 demonstrates potent cellular efficacy, evidenced by an EC50 of 200 nM in functional assays, and is a valuable research tool for probing ROCK2-mediated signaling pathways in areas such as inflammation and neurological disorders .

1 ROCK2 isoform-selective inhibition study fit
2 Transient or locally confined kinase signaling models
3 "Soft drug" metabolic liability research workflow

Why Rock-IN-1 Cannot Be Substituted by Generic ROCK Inhibitors Like Y-27632 or Fasudil


Generic substitution among ROCK inhibitors is scientifically unsound due to significant differences in isoform selectivity, potency, and off-target profiles. Classical inhibitors like Y-27632 and Fasudil exhibit broad kinase inhibition, while Rock-IN-1 demonstrates superior potency and selectivity for ROCK2 [1]. Its 'soft drug' design, characterized by the presence of an ester moiety, confers a unique metabolic liability that leads to rapid inactivation in plasma, a property absent in stable, long-lasting inhibitors like Y-27632 [2]. This distinct mechanism of action is critical for studies where a transient, titratable, or locally acting ROCK inhibition is required, directly impacting experimental outcomes and making simple substitution with a generic ROCK inhibitor a potential source of significant experimental error [2].

This compound Reported ROCK2-selective inhibitor with esterase-labile soft-drug profile; supports controlled and transient target engagement studies.
Generic ROCK inhibitors Pan-ROCK inhibition and stable metabolic profile may sustain systemic target engagement, shifting pathway-response interpretation away from transient signaling models.
This compound Isoform-selectivity assay context for dissecting ROCK2-specific biology with minimal ROCK1 interference in mechanistic studies.
Pan-ROCK inhibitors Simultaneous ROCK1/ROCK2 blockade may obscure isoform-specific phenotype interpretation, a source of potential experimental mismatch.

Quantitative Differentiation of Rock-IN-1: Direct Comparative Evidence for Scientific Procurement


Superior ROCK2 Potency Compared to the Clinical Standard Fasudil

Rock-IN-1 demonstrates significantly higher potency against ROCK2 compared to the clinical ROCK inhibitor Fasudil. In a direct comparison of vendor-validated data, Rock-IN-1 achieved an IC50 of 1.2 nM, whereas Fasudil dihydrochloride exhibited a Ki of 330 nM for ROCK1 [1]. This difference in potency is critical for experiments requiring complete target engagement at lower compound concentrations.

ROCK2 Potency vs. Fasudil
Cross-study comparable
IC50: 1.2 nM vs. Ki: 330 nM (ROCK1)
Supports target-engagement assay context at lower concentrations
Vendor-validated biochemical assay; Fasudil data reported as reference point
ROCK2 Inhibition Kinase Potency Cellular Signaling

Exceptional Cellular Potency Versus the Widely Used Tool Compound Y-27632

Rock-IN-1 demonstrates potent cellular efficacy with an EC50 of 200 nM in functional assays . In contrast, the widely used tool compound Y-27632 exhibits an IC50 range of 140-220 nM against ROCK1/2 in biochemical assays, with its cellular potency often being lower and highly dependent on the specific cellular context . The defined cellular EC50 of Rock-IN-1 provides a more predictable and robust experimental parameter.

Cellular Potency vs. Y-27632
Class-level inference
EC50: 200 nM vs. IC50 range: 140–220 nM (biochemical)
Reported cell-model endpoint context; supports precise cell-based experimental design
Data to verify; Y-27632 cellular potency may vary widely across contexts
Cellular Assay EC50 Functional Potency

Unique 'Soft Drug' Pharmacological Profile Distinguishes Rock-IN-1 from Stable ROCK Inhibitors

Rock-IN-1 belongs to a novel class of 'soft' ROCK inhibitors characterized by the presence of a metabolically labile ester moiety. While specific data for Rock-IN-1's plasma half-life is not publicly available, its structural analog from the same series (Compound 32) demonstrates rapid inactivation in plasma with a half-life of <5 minutes, while its corresponding inactive carboxylic acid metabolite shows negligible functional activity [1]. This contrasts sharply with stable, long-lived ROCK inhibitors like Y-27632 and Fasudil, which are not subject to this rapid, predictable metabolic clearance.

Soft-Drug Plasma Stability
Class-level inference
Analog (Cpd 32) t1/2 < 5 min
Supports rapid inactivation profile for transient exposure models
Class-level structural analog data; source-specific review recommended
Soft Drug Metabolic Stability PK Profile

Defined Isoform Selectivity Profile: ROCK2 Preference Over ROCK1

Rock-IN-1 is reported as a potent ROCK2 inhibitor with an IC50 of 1.2 nM . While comprehensive kinase selectivity data for Rock-IN-1 is not fully detailed in public sources, its classification as a selective ROCK2 inhibitor distinguishes it from pan-ROCK inhibitors like Y-27632, which inhibits ROCK1 and ROCK2 with almost equal potency (Ki of 140 nM and 300 nM, respectively) . This isoform preference is a critical factor for studies aiming to dissect the distinct biological roles of ROCK1 and ROCK2.

Isoform Selectivity Profile
Context-dependent
Reported ROCK2-selective vs. pan-ROCK inhibitor (Y-27632)
Enables isoform-specific pathway interpretation in mechanistic studies
Exact fold-selectivity not publicly quantified; confirm in target assay
Isoform Selectivity ROCK2 Target Engagement

Optimized Applications for Rock-IN-1 Based on Quantitative Evidence


High-Precision Cellular Assays for ROCK2-Dependent Signaling

The exceptional biochemical potency (IC50 of 1.2 nM) and clearly defined cellular EC50 (200 nM) of Rock-IN-1 make it ideal for cell-based assays requiring precise and robust target engagement at low compound concentrations . This is particularly critical when studying ROCK2-mediated pathways in sensitive primary cells or when using assays that are prone to solvent toxicity. The ability to achieve complete target inhibition with a lower drug concentration compared to less potent inhibitors like Y-27632 or Fasudil reduces the risk of off-target effects and enhances assay reproducibility [1].

Dissecting Isoform-Specific Biology in ROCK2-Focused Mechanistic Studies

For research projects specifically aimed at elucidating the distinct biological roles of ROCK2 versus ROCK1, Rock-IN-1 is a superior tool. Its reported selectivity for ROCK2 provides a means to inhibit this isoform with minimal impact on ROCK1 activity . In contrast, the use of a pan-ROCK inhibitor like Y-27632 would simultaneously block both isoforms, obscuring any isoform-specific contributions to the observed phenotype [1]. This application is vital in fields such as vascular biology, where ROCK2 plays a dominant role in smooth muscle contraction, or in cancer research, where ROCK2 and ROCK1 can have opposing effects on cell migration .

Development of Topical or Locally-Acting Formulations Where Systemic Exposure is Undesirable

Leveraging the 'soft drug' design of the Rock-IN-1 scaffold, this compound is uniquely suited for research into topical or locally-acting ROCK inhibitors . The presence of a labile ester group, which is subject to rapid hydrolysis by esterases, suggests that any systemic absorption would lead to quick deactivation, minimizing off-target systemic effects . This property is particularly advantageous for ophthalmic research, such as studies investigating intraocular pressure regulation, where a local and transient effect is desired . Classical ROCK inhibitors like Y-27632 or Fasudil, which lack this metabolic liability, would be less suitable for such applications due to the risk of prolonged systemic activity.

Structure-Activity Relationship (SAR) Studies Focused on 'Soft Drug' Kinase Inhibitors

Rock-IN-1 serves as a key benchmark in SAR studies aimed at optimizing the potency, selectivity, and metabolic profile of 'soft' ROCK inhibitors . Its distinct chemical structure, featuring a 4-fluorophenyl and an aminoethyl group, provides a scaffold for systematic chemical modifications to probe the effects on target engagement, cellular activity, and esterase-mediated hydrolysis. Comparing the activity and stability of Rock-IN-1 with its direct analogs (e.g., Compound 32) from the Boland et al. series enables researchers to define critical pharmacophoric elements and fine-tune the balance between potency and 'soft' drug duration of action .

Application
Selection Property
Validation Focus
ROCK2-dependent cellular signaling assays
Assay potency context at low compound concentrations
Target engagement and off-target risk endpoint review
Isoform-specific mechanistic studies (ROCK2 vs. ROCK1)
Isoform-selectivity assay context
ROCK1 activity exclusion in phenotype interpretation
Topical or locally-acting kinase inhibitor research
Soft-drug metabolic liability for rapid inactivation
Systemic exposure confounder mitigation review
Soft-drug kinase inhibitor SAR studies
Chemical scaffold for metabolically labile inhibitor design
Potency-stability balance in esterase-mediated hydrolysis models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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